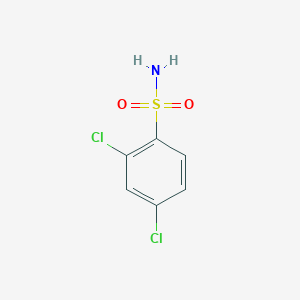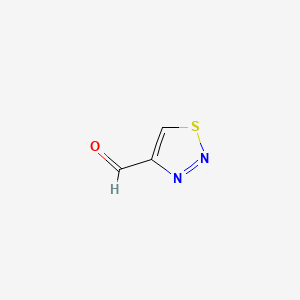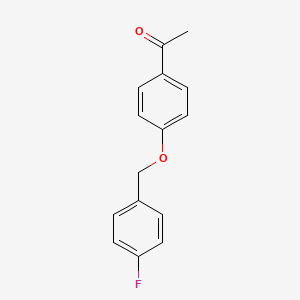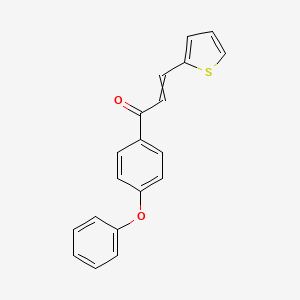
2,4-Dichlorobenzenesulfonamide
Vue d'ensemble
Description
2,4-Dichlorobenzenesulfonamide is a chemical compound with the CAS Number: 20532-15-4 . It has a molecular weight of 226.08 . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of 2,4-Dichlorobenzenesulfonamide derivatives has been reported in scientific literature . In one study, researchers designed and synthesized (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides 4–8 with two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone .Physical And Chemical Properties Analysis
2,4-Dichlorobenzenesulfonamide is a solid substance at ambient temperature . It has a boiling point of 179-181°C .Applications De Recherche Scientifique
Anticancer Properties
2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives, which have shown notable anticancer effects on various human cancer cells . These include cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL .
Cell Cycle Inhibition
Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It was tested for cell cycle inhibition, and the results showed that this compound strongly arrested the cell cycle in the subG0 phase .
Induction of Mitochondrial Membrane Depolarization
Derivative 5 of 2,4-Dichlorobenzenesulfonamide was also tested for the induction of mitochondrial membrane depolarization . The results showed that this compound depolarized the mitochondrial membrane .
Activation of Caspase-8 and -9
The compound also activated caspase-8 and -9, which are crucial enzymes in the process of apoptosis . This suggests that 2,4-Dichlorobenzenesulfonamide could potentially be used in cancer therapies that aim to induce apoptosis in cancer cells .
Antioxidant Properties
In addition to its anticancer effects, 2,4-Dichlorobenzenesulfonamide has also shown antioxidant properties . The highest antiradical effect was demonstrated for derivative 5, which was able to inhibit DPPH and ABTS radicals .
Cytotoxic Effects
Microscopic observation confirmed that derivative 5 had a strong cytotoxic effect on gastric cancer cells, inducing morphological changes, including cell shrinkage, membrane blebbing, and cell detachment .
Safety and Hazards
The safety information for 2,4-Dichlorobenzenesulfonamide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary targets of 2,4-Dichlorobenzenesulfonamide are various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
2,4-Dichlorobenzenesulfonamide interacts with its targets by inhibiting cell cycle progression, inducing mitochondrial membrane depolarization, and activating caspase-8 and -9 . These interactions result in the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression, mitochondrial function, and apoptosis . The downstream effects include the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Result of Action
The molecular and cellular effects of 2,4-Dichlorobenzenesulfonamide’s action include significant anticancer effects on various human cancer cells . The compound strongly arrests the cell cycle in the subG0 phase, depolarizes the mitochondrial membrane, and activates caspase-8 and -9 . These effects lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Propriétés
IUPAC Name |
2,4-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOUHONFMXUKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372070 | |
| Record name | 2,4-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20532-15-4 | |
| Record name | 2,4-Dichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities have been reported for compounds containing the 2,4-Dichlorobenzenesulfonamide moiety?
A: Research indicates that incorporating 2,4-Dichlorobenzenesulfonamide into chalcone derivatives leads to promising anticancer and antioxidant properties. For example, (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides have shown notable anticancer effects against various human cancer cells, including cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS. [] These compounds also exhibit antioxidant activity, with some derivatives effectively inhibiting DPPH and ABTS radicals. [] Additionally, several derivatives demonstrated potent inhibitory activity against neutrophil elastase. []
Q2: How does the structure of 2,4-Dichlorobenzenesulfonamide derivatives influence their biological activity?
A: While the provided research doesn't delve into specific structure-activity relationships for all tested activities, it highlights that derivative 5, a (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide, exhibited the most potent anticancer activity against the AGS cell line. [] Further investigation revealed that this compound induced cell cycle arrest in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9, suggesting a mechanism for its anticancer effects. [] This highlights how modifications to the basic 2,4-Dichlorobenzenesulfonamide structure can significantly impact biological activity and warrant further exploration.
Q3: Beyond biological applications, what other research has been conducted on 2,4-Dichlorobenzenesulfonamide derivatives?
A: Research has explored the tautomeric behavior and crystal structure of a 2,4-Dichlorobenzenesulfonamide derivative derived from 2-amino-4-(2,5-dimethoxyphenyl)thiazole. [] Analysis revealed that this derivative exists predominantly in the imino form in its crystalline state. [] This study provides insights into the structural properties and potential intermolecular interactions of 2,4-Dichlorobenzenesulfonamide derivatives.
Q4: Are there any studies on the salts of 2,4-Dichlorobenzenesulfonamide derivatives?
A: Yes, the crystal structure of potassium N-bromo-2,4-dichlorobenzenesulfonamidate sesquihydrate has been reported. [] The study revealed details about the coordination environment of the potassium cation and the intermolecular interactions within the crystal lattice, providing valuable information about the solid-state properties of this class of compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)












![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)